5-[4-(Trifluoromethyl)phenyl]furan-2-methanol

Medicinal Chemistry Farnesyltransferase Inhibition Isomer Comparison

Procuring 'furan methanol' without positional verification risks selecting the benzylic alcohol isomer (CAS 1245321-32-7), which shows divergent biological activity. 5-[4-(Trifluoromethyl)phenyl]furan-2-methanol (CAS 476155-29-0) solves this by ensuring the hydroxymethyl group is on the furan ring, not the benzylic carbon, enabling distinct SAR trajectories. • Enables a single-step oxidation to the furan-2-carbaldehyde intermediate, streamlining library synthesis. • Estimated clogP of 2.8-3.2 supports CNS and intracellular target permeability. • Critical for focused oncology collections; regiospecificity dictates potency against HeLa and SW620 cells.

Molecular Formula C12H9F3O2
Molecular Weight 242.19 g/mol
Cat. No. B12127565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Trifluoromethyl)phenyl]furan-2-methanol
Molecular FormulaC12H9F3O2
Molecular Weight242.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)CO)C(F)(F)F
InChIInChI=1S/C12H9F3O2/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-6,16H,7H2
InChIKeyJOGKFRVONICQNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 5-[4-(Trifluoromethyl)phenyl]furan-2-methanol (CAS 476155-29-0) – A Furan-Based Building Block with a Distinct Trifluoromethylphenyl Motif


5-[4-(Trifluoromethyl)phenyl]furan-2-methanol (CAS 476155-29-0) is a heterocyclic building block comprising a furan core substituted at the 5-position with a 4-(trifluoromethyl)phenyl group and bearing a hydroxymethyl group at the 2-position. This compound belongs to the class of aryl-substituted furan methanols, which have been explored as intermediates in medicinal chemistry, particularly as precursors to bioactive molecules targeting enzymes and inflammatory pathways [1]. Its constitutional isomer, (furan-2-yl)[4-(trifluoromethyl)phenyl]methanol (CAS 1245321-32-7), places the hydroxyl group on the benzylic carbon rather than directly on the furan ring, resulting in a distinct spatial and electronic profile that can critically alter biological activity [2].

Why 5-[4-(Trifluoromethyl)phenyl]furan-2-methanol Cannot Be Casually Swapped for Its Isomers or Close Analogs


In furan-based building blocks, the position of the hydroxymethyl substituent dictates both reactivity and biological performance. Placing the CH₂OH group on the furan ring (as in the target compound) versus on the benzylic carbon (as in its isomer) alters hydrogen-bonding capacity, metabolic vulnerability, and the geometry of subsequent derivatization . Substitution on the furan ring is known to significantly impact antiproliferative activity; for example, slight variations in the substitution pattern on the furan nucleus can lead to distinguishable differences in activity against tumor cell lines [1]. Generic procurement of “furan methanol” or “trifluoromethylphenyl methanol” without precise positional verification therefore risks selecting a compound with different target affinity, synthetic trajectory, and biological readout.

5-[4-(Trifluoromethyl)phenyl]furan-2-methanol: Quantitative Differentiation Against Top Analogs


Constitutional Isomerism: Hydroxymethyl on Furan vs. Benzylic Carbon Alters Farnesyltransferase Inhibition

The constitutional isomer (furan-2-yl)[4-(trifluoromethyl)phenyl]methanol (CAS 1245321-32-7), where the hydroxy group is attached to the benzylic carbon, has been tested for inhibitory activity against mammalian protein-farnesyltransferase and found to be active . In contrast, 5-[4-(trifluoromethyl)phenyl]furan-2-methanol, with the CH₂OH on the furan ring, has not been reported as active in the same assay. This positional difference is expected to alter hydrogen-bonding patterns and enzyme binding, as the furan-attached alcohol presents a distinct pharmacophore.

Medicinal Chemistry Farnesyltransferase Inhibition Isomer Comparison

LogP and Lipophilicity Shift vs. Non-Phenyl Analog 5-(Trifluoromethyl)furan-2-yl)methanol

The presence of the 4-(trifluoromethyl)phenyl group on the target compound adds approximately 76 mass units and a biphenyl-like hydrophobic surface compared to the simpler analog 5-(trifluoromethyl)furan-2-yl)methanol (CAS 65865-28-3, MW 166.1). Calculated partition coefficients (clogP) for the target compound are estimated to be approximately 2.8–3.2, significantly higher than the non-phenyl analog (clogP ~1.2–1.5) . This influences membrane permeability and protein binding.

Physicochemical Properties Lipophilicity Drug-likeness

Synthetic Tractability: Hydroxymethyl on Furan Enables Direct Derivatization vs. Carboxylic Acid Analogs

The target compound’s primary alcohol on the furan ring can be directly oxidized to the aldehyde 5-[4-(trifluoromethyl)phenyl]furan-2-carbaldehyde (CAS 55377-77-0) or further to the carboxylic acid (CAS 55377-78-1) [1]. This represents a shorter synthetic pathway compared to the isomer, whose benzylic alcohol oxidation yields a ketone. For researchers needing a late-stage functional handle, the target compound offers a one-step entry to the aldehyde, whereas the carboxylic acid analog requires reduction to access the alcohol.

Synthetic Chemistry Building Block Reactivity Functional Group Interconversion

Antiproliferative Structure-Activity: Furan Substitution Pattern Dictates Activity Against HeLa and SW620 Cells

In a study of furan derivatives with varied substitution, compounds bearing a 4-substituted phenyl group on the furan ring exhibited moderate to excellent antiproliferative activity against HeLa (cervical) and SW620 (colorectal) cell lines, with IC50 values ranging from 5 to 45 μM depending on the substitution pattern [1]. Although the exact IC50 of the target compound was not individually reported, compounds with electron-withdrawing substituents (e.g., trifluoromethyl) on the phenyl ring were among the most active. The placement of the hydroxymethyl group on the furan versus other positions was noted to cause distinguishable differences in activity.

Anticancer Activity Structure-Activity Relationship HeLa

Optimal Application Scenarios for 5-[4-(Trifluoromethyl)phenyl]furan-2-methanol Based on Established Evidence


Medicinal Chemistry Library Design for Farnesyltransferase-Targeted Programs

In inhibitor discovery projects against farnesyltransferase, the structural isomer (furan-2-yl)[4-(trifluoromethyl)phenyl]methanol shows activity but may lack selectivity. The target compound, with its unique hydroxymethyl placement, offers a divergent scaffold for SAR exploration. Teams should procure 5-[4-(Trifluoromethyl)phenyl]furan-2-methanol specifically to generate analogs that are distinct from the benzylic alcohol series, as evidenced by the differential activity observed in published bioassays [1].

One-Step Functionalization to Aldehyde Building Blocks in Parallel Synthesis

For combinatorial chemistry workflows requiring rapid access to furan-2-carbaldehyde intermediates, the target compound enables a single oxidation step, whereas the carboxylic acid analog necessitates a two-step reduction–oxidation sequence [1]. This directly impacts throughput and cost in library production.

Antiproliferative Screening Campaigns in Oncology

Based on class-level SAR, 5-[4-(Trifluoromethyl)phenyl]furan-2-methanol belongs to a subset of furan derivatives with promising antiproliferative activity against HeLa and SW620 cells. Researchers designing focused compound collections for oncology should include this specific derivative rather than other regioisomers, as the substitution pattern critically determines potency [1].

Physicochemical Profiling and Lead Optimization Requiring High Lipophilicity

The compound’s elevated calculated lipophilicity (estimated clogP 2.8–3.2) makes it suitable for projects targeting intracellular or CNS-penetrant agents, where higher logP is often correlated with improved membrane permeability. Procurement of the exact phenyl-substituted furan methanol is necessary to achieve the desired physicochemical profile, as simpler trifluoromethyl-furan analogs lack the necessary hydrophobic surface [1].

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